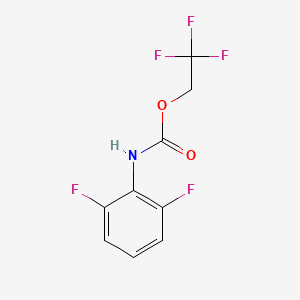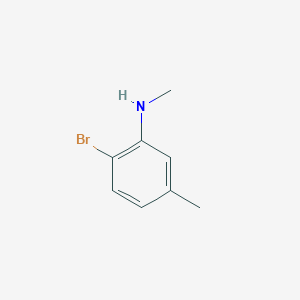
Thulium selenide (TmSe)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Selenoxothulium is a compound that combines selenium and thulium, two elements with unique properties Selenium is a chalcogen element known for its role in biological systems and its use in various industrial applications Thulium is a rare earth element with applications in electronics and medical imaging
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of selenoxothulium typically involves the reaction of selenium compounds with thulium salts. One common method is the reaction of selenium dioxide with thulium chloride in an aqueous solution. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of selenoxothulium.
Industrial Production Methods: Industrial production of selenoxothulium may involve large-scale synthesis using similar methods as in laboratory settings but with optimized reaction conditions for higher yield and purity. Techniques such as solvent extraction and crystallization are often employed to purify the compound.
Análisis De Reacciones Químicas
Types of Reactions: Selenoxothulium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Selenoxothulium can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction of selenoxothulium can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve the replacement of selenium or thulium atoms with other elements or groups using reagents like halogens or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides or selenones, while reduction may produce selenides or elemental selenium.
Aplicaciones Científicas De Investigación
Selenoxothulium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions due to its unique redox properties.
Biology: Selenoxothulium is studied for its potential antioxidant and anticancer properties. It may also play a role in detoxification processes.
Medicine: The compound is explored for its use in medical imaging and as a therapeutic agent in cancer treatment.
Industry: Selenoxothulium is used in the production of electronic components and as a material for specialized optical devices.
Mecanismo De Acción
The mechanism of action of selenoxothulium involves its interaction with molecular targets and pathways in biological systems. It may exert its effects through redox reactions, where it acts as an antioxidant by scavenging free radicals. Additionally, selenoxothulium may interact with metal ions and proteins, influencing various cellular processes.
Comparación Con Compuestos Similares
Selenoneine: A selenium-containing compound with antioxidant properties.
Selenocysteine: An amino acid that incorporates selenium and is essential for the function of certain enzymes.
Thulium Oxide: A compound of thulium used in electronics and medical imaging.
Uniqueness: Selenoxothulium is unique due to its combination of selenium and thulium, which imparts distinct redox properties and potential applications in various fields. Unlike other selenium or thulium compounds, selenoxothulium offers a synergistic effect that enhances its functionality in scientific research and industrial applications.
Propiedades
Número CAS |
12039-53-1 |
|---|---|
Fórmula molecular |
SeTm |
Peso molecular |
247.91 g/mol |
Nombre IUPAC |
selanylidenethulium |
InChI |
InChI=1S/Se.Tm |
Clave InChI |
GFKHZESYKBWHEV-UHFFFAOYSA-N |
SMILES canónico |
[Se]=[Tm] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Benzyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12089895.png)



![(4S)-4-Cyclohexyl-1-[[hydroxy(4-phenylbutyl)phosphinyl]acetyl]-L-Proline Phenylmethyl Ester](/img/structure/B12089913.png)





amine](/img/structure/B12089944.png)
